Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate

Description

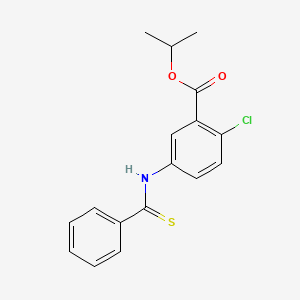

Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate is a benzoate ester derivative featuring a chloro substituent at position 2 and a phenylthioxomethylamino group at position 5 of the aromatic ring.

Properties

CAS No. |

135812-52-1 |

|---|---|

Molecular Formula |

C17H16ClNO2S |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

propan-2-yl 5-(benzenecarbonothioylamino)-2-chlorobenzoate |

InChI |

InChI=1S/C17H16ClNO2S/c1-11(2)21-17(20)14-10-13(8-9-15(14)18)19-16(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,22) |

InChI Key |

OFACSEGHKGHBNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methylethyl alcohol in the presence of a catalyst to form the ester. This is followed by the reduction of the nitro group to an amino group, and subsequent reaction with phenylthioxomethyl chloride to introduce the phenylthioxomethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The phenylthioxomethyl group can undergo oxidation to form sulfoxides or sulfones.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products with different substituents replacing the chloro group.

Oxidation: Sulfoxides or sulfones.

Hydrolysis: 2-chloro-5-((phenylthioxomethyl)amino)benzoic acid.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects due to its antiviral activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with viral DNA synthesis. The phenylthioxomethyl group plays a crucial role in binding to the active site of viral enzymes, thereby blocking their activity and preventing the virus from replicating.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

*Inferred formula; †Estimated based on analogous structures; ‡Formula inferred from substituents.

Key Observations:

- Substituent Effects : The target’s phenylthioxomethyl group distinguishes it from analogues with aliphatic (e.g., isopropoxycarbothioyl ) or heterocyclic (e.g., pyrrole ) substituents. The phenyl group enhances aromatic π-π interactions but may reduce solubility compared to smaller substituents.

- Ester Groups : The methylethyl ester balances lipophilicity and metabolic stability, whereas methyl esters (e.g., ) are more polar, and branched alkyl esters (e.g., ) increase steric bulk.

- Thioamide vs.

Physicochemical and Reactivity Profiles

- Lipophilicity (logP) : The phenylthioxomethyl group likely increases logP compared to the oxoethyl group in but decreases it relative to the pyrrole-containing analogue .

- Solubility : The absence of polar groups (e.g., methoxy in ) suggests lower aqueous solubility for the target compound.

- Electrophilicity : The chlorine atom at position 2 activates the benzoate ring for electrophilic substitution, a feature shared with all analogues .

Biological Activity

Methylethyl 2-chloro-5-((phenylthioxomethyl)amino)benzoate, also known by its CAS number 135812-52-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies and sources.

The molecular formula of this compound is C17H16ClNO2S, with a molecular weight of approximately 333.83 g/mol. The compound features a chloro group and a thioxomethyl substituent, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit interactions with various biological targets, primarily enzymes involved in inflammatory and cancer pathways. For instance, studies on related benzoate derivatives suggest they may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the synthesis of leukotrienes, potent mediators of inflammation .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented, particularly through their inhibition of the 5-LOX pathway. In vitro assays have reported IC50 values ranging from 0.17 to 0.37 μM for derivatives that block this enzyme's activity . Given the structural characteristics of this compound, it is plausible that it may exhibit similar anti-inflammatory properties.

Case Studies and Research Findings

- Inhibition Studies : A study investigating the structure-activity relationship (SAR) of phenylthiomethyl derivatives reported enhanced activity with specific substitutions on the aromatic rings. Compounds modified at the chloro and methyl positions displayed significant inhibition of 5-LOX activity, indicating that similar modifications could enhance the efficacy of this compound .

- Cell-free Assays : In cell-free assays, compounds structurally related to this compound demonstrated effective inhibition of inflammatory mediators. These findings support further exploration into the biological activity of this compound in vivo .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.